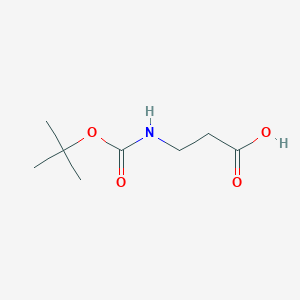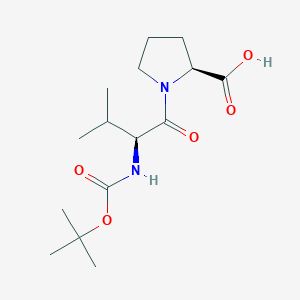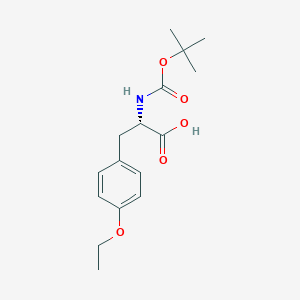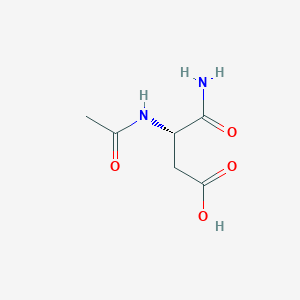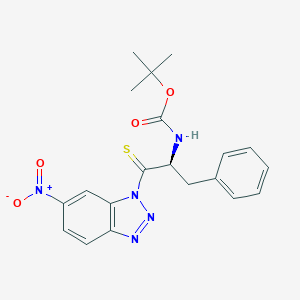
Boc-O-methyl-L-threonine
Vue d'ensemble
Description
“Boc-O-methyl-L-threonine” is a white to off-white powder . It is a key building block in peptide synthesis . The IUPAC name is (2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .
Synthesis Analysis
The manufacturing process of Boc-O-Methyl-L-threonine involves several steps, which include protection of the carboxyl group, methylation of the hydroxyl group, and protection of the amino group . The final product is purified through recrystallization or chromatography .
Molecular Structure Analysis
The molecular formula of Boc-O-Methyl-L-threonine is C10H19NO5 . Its molecular weight is 233.26 g/mol .
Chemical Reactions Analysis
Boc-O-Methyl-L-threonine is a versatile building block that is used in the synthesis of various peptides . It is commonly used in the solid-phase peptide synthesis (SPPS) technique . Boc-O-Methyl-L-threonine is also used in the synthesis of glycopeptides .
Physical And Chemical Properties Analysis
Boc-O-Methyl-L-threonine is soluble in water and organic solvents such as methanol, ethanol, and DMSO . It has a melting point of 97-99°C .
Applications De Recherche Scientifique
Boc-O-methyl-L-threonine has been used in the synthesis of α-methylthreonine, demonstrating its utility as a chiral building block in organic synthesis (Aydillo et al., 2008).
This compound plays a role in the synthesis and polymerization of amino acid-derived cyclic carbonates, indicating its potential in polymer chemistry (Sanda, Kamatani, & Endo, 2001).
It is utilized in the convenient synthesis of L-allo-threonine, a process important for the development of oligo and cyclic peptides (Williams, Hauze, & Joullié, 1996).
Boc-O-methyl-L-threonine is involved in the preparation of allo-threonine analogs, underlining its significance in the synthesis of specific amino acids (Blank & Seebach, 1993).
This compound has been used in the synthesis of 3-O-acyl esters of serine and threonine, which are important for identifying fatty acids esterified to serine and threonine in membrane proteins (Marinetti, 1983).
It is employed in enzymatic O-galactosylation processes, indicating its application in the glycosylation of peptides and proteins (Layer & Fischer, 2006).
Boc-O-methyl-L-threonine is instrumental in the synthesis of octreotide analogs, which have applications as therapeutic and imaging agents for tumors (Edwards et al., 1994).
It is also used in the electrochemical decarboxylation of L-threonine and oligopeptide derivatives, highlighting its role in peptide synthesis (Seebach et al., 1989).
The compound finds application in the preparation of phosphoamino acid derivatives for solid-phase synthesis of phosphopeptides (Wakamiya et al., 1995).
Mécanisme D'action
Target of Action
Boc-O-methyl-L-threonine is primarily used as a building block in peptide synthesis . It is typically incorporated at the C-terminus of the peptide sequence during solid-phase peptide synthesis (SPPS) . It is also used in the synthesis of glycopeptides, which are peptides that contain a carbohydrate moiety .
Mode of Action
The compound interacts with its targets through the formation of peptide bonds. The unique properties of Boc-O-methyl-L-threonine, such as its hydroxyl group, allow it to be glycosylated, making it a valuable component in the synthesis of glycopeptides .
Biochemical Pathways
Boc-O-methyl-L-threonine is involved in the biochemical pathways of peptide and glycopeptide synthesis . Threonine aldolases (TAs), which are pyridoxal-5-phosphate-dependent enzymes, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . TAs from a broad number of species of bacteria and fungi have been isolated and characterized as biocatalysts for the synthesis of β-hydroxy-α-amino acids .
Pharmacokinetics
Its solubility in water and organic solvents such as methanol, ethanol, and dmso suggests that it may have good bioavailability .
Result of Action
The result of Boc-O-methyl-L-threonine’s action is the production of peptides and glycopeptides, which play crucial roles in biological processes such as signaling, regulation, and transportation .
Action Environment
The action of Boc-O-methyl-L-threonine can be influenced by various environmental factors For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and the presence of other substances in the reaction environment.
Safety and Hazards
Orientations Futures
With its exceptional chemical properties and wide-ranging applications, Boc-O-Methyl-L-threonine promises a bright future in the market . As industries continue to seek innovative solutions, this compound presents itself as a valuable tool for researchers, chemists, and manufacturers aiming to stay at the forefront of their respective fields .
Propriétés
IUPAC Name |
(2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572974 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-methyl-L-threonine | |
CAS RN |
48068-25-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48068-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)

